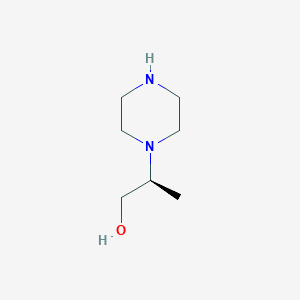

2-(Piperazin-1-yl)propan-1-ol

説明

Contextualization within Piperazine (B1678402) Chemistry

The piperazine moiety is considered a "privileged scaffold" in chemistry, particularly in the design of biologically active compounds. tandfonline.comtandfonline.com Its unique characteristics, including its conformational flexibility, basicity, and the ability of its two nitrogen atoms to be functionalized, make it a frequent choice for chemists. tandfonline.comresearchgate.net The chemical reactivity of piperazine facilitates its use as a linker between different pharmacophores or as a central scaffold for building new molecules. tandfonline.com

The synthesis of piperazine derivatives often involves well-established organic reactions. museonaturalistico.it For instance, the creation of substituted piperazines can be achieved through nucleophilic substitution reactions where the piperazine ring acts as a nucleophile. 2-(Piperazin-1-yl)propan-1-ol itself serves as a foundational structure that can undergo further reactions, such as oxidation of the alcohol group or substitution at the second nitrogen of the piperazine ring, to create a diverse library of derivative compounds. This versatility makes it a key intermediate in the synthesis of more complex molecules. researchgate.net

Significance in Contemporary Medicinal Chemistry and Materials Science Research

The structural attributes of this compound position it as a compound of interest in both medicinal chemistry and materials science, primarily as a precursor to more elaborate functional molecules.

In medicinal chemistry , the piperazine nucleus is a component of numerous drugs across various therapeutic areas, including anticancer, antidepressant, and antimicrobial agents. researchgate.netnih.govresearchgate.net Research into derivatives of piperazine-propanol highlights the therapeutic potential of this structural class. For example, studies have shown that 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives exhibit significant antidepressant-like activities in preclinical models. nih.govresearchgate.net These findings underscore the importance of the piperazine-propanol backbone as a template for designing new central nervous system agents. nih.gov Furthermore, other complex piperazine propanol (B110389) derivatives have been identified as potent inhibitors of fungal 1,3-beta-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, indicating their potential as novel antifungal agents. nih.govresearchgate.net The broad spectrum of biological activities associated with piperazine derivatives continues to drive research into new compounds synthesized from starting materials like this compound. museonaturalistico.itnih.gov

In the realm of materials science , while direct applications of this compound are not extensively documented, the functional groups it possesses are relevant for creating new materials. Piperazine derivatives, in general, are used in the synthesis of polymers and dyes. ontosight.aiontosight.ai The hydroxyl (-OH) and amine (-NH) groups in this compound can act as reactive sites for polymerization reactions or for grafting onto surfaces to modify their properties. For instance, piperazine derivatives have been investigated as permeation enhancers that can alter epithelial structures, a property of interest for developing drug delivery systems. acs.org This suggests that molecules with the this compound structure could serve as monomers or functionalizing agents in the creation of advanced materials with tailored properties.

Examples of Biologically Active Piperazine-Propanol Derivatives

| Compound Name | Area of Research | Key Finding | Reference |

|---|---|---|---|

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Antidepressant | Compounds significantly shortened immobility time in mice, suggesting antidepressant-like effects. | nih.gov |

| GSI578 [(2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester] | Antifungal | Identified as a potent inhibitor of fungal 1,3-beta-D-glucan synthase. | nih.govresearchgate.net |

| 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol derivatives | Antifungal | Analogues of fluconazole (B54011) showed in vitro activity against human pathogenic fungi. | mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSAIUCZKQGPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992565 | |

| Record name | 2-(Piperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-04-9, 1074-54-0 | |

| Record name | β-Methyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylpiperazine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylpiperazine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methylpiperazine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes and Reaction Conditions

The construction of the 2-(piperazin-1-yl)propan-1-ol scaffold and its subsequent elaboration can be achieved through a variety of synthetic strategies. These methods range from multi-step sequences to more convergent approaches like multicomponent reactions.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a robust and flexible approach to constructing complex molecules like derivatives of this compound. This strategy involves a sequence of individual chemical reactions to build the target molecule from readily available starting materials. vapourtec.comsyrris.jp Such an approach allows for the purification of intermediates at each stage, ensuring high purity of the final product. vapourtec.com For instance, a common multi-step synthesis of a substituted this compound might begin with the mono-protection of piperazine (B1678402), often with a Boc group, to control the regioselectivity of subsequent reactions. researchgate.net This is followed by N-alkylation with a suitable propylene oxide derivative or a related three-carbon electrophile. Finally, deprotection of the second piperazine nitrogen allows for further functionalization.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Mono-protection of Piperazine | Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM) | To allow for selective alkylation on one nitrogen atom. researchgate.net |

| 2 | N-alkylation | Propylene oxide, Isopropanol, Reflux | Introduction of the 2-hydroxypropyl group. |

| 3 | Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent | Removal of the Boc protecting group to yield this compound. |

| 4 | Further Functionalization | Various electrophiles (e.g., aryl halides, alkyl halides, aldehydes for reductive amination) | To introduce desired substituents on the second piperazine nitrogen. |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely used method for the N-alkylation of piperazines, including the synthesis of this compound. nih.govorganic-chemistry.org In this type of reaction, the piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. organic-chemistry.orggacariyalur.ac.in For the synthesis of the title compound, this typically involves the reaction of piperazine with a molecule containing a three-carbon chain with a suitable leaving group, such as 1-chloro-2-propanol or propylene oxide.

The reaction of piperazine with an unsymmetrical epoxide like propylene oxide can lead to two regioisomers. The nucleophilic attack of the piperazine nitrogen can occur at either the less sterically hindered carbon (C1) or the more sterically hindered carbon (C2) of the epoxide ring. The regioselectivity of this ring-opening is influenced by the reaction conditions, such as the solvent and the presence of a catalyst.

| Electrophile | Reaction Type | Conditions | Product |

| 1-chloro-2-propanol | SN2 | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | This compound |

| Propylene oxide | Epoxide ring-opening | Solvent (e.g., Methanol or Water), Heat | Mixture of this compound and 1-(piperazin-1-yl)propan-2-ol |

Aromatic nucleophilic substitution (SNAr) is another important variant, particularly for the synthesis of N-arylpiperazine derivatives. nih.govjuniperpublishers.com This reaction is effective when the aromatic ring is activated by electron-withdrawing groups. juniperpublishers.com

Reductive Amination Approaches for N-Alkylation

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines, including piperazine derivatives. iau.irrsc.org This reaction involves the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding amine. iau.ir A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. researchgate.net

For the synthesis of derivatives of this compound, reductive amination is typically used to introduce a substituent on the second nitrogen of the piperazine ring. For example, reacting this compound with an aldehyde or ketone in the presence of a suitable reducing agent will yield the corresponding N-alkylated product.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 2-(4-benzylpiperazin-1-yl)propan-1-ol |

| Acetone | NaBH₃CN | Methanol (MeOH) | 2-(4-isopropylpiperazin-1-yl)propan-1-ol |

| Formaldehyde | Zirconium borohydride–piperazine (ZBPP) | Methanol (MeOH) | 2-(4-methylpiperazin-1-yl)propan-1-ol iau.ir |

The use of zirconium borohydride–piperazine complex offers a mild and efficient alternative for direct reductive amination. iau.ir

Stereoselective Synthesis Approaches for Chiral Diamines

The synthesis of enantiomerically pure chiral diamines is of great importance in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.comnih.gov For a molecule like this compound, the carbon atom bearing the hydroxyl group is a stereocenter. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

One common approach involves the use of a chiral pool, starting from readily available enantiopure starting materials such as (R)- or (S)-propylene oxide. nih.gov Reacting enantiopure propylene oxide with a mono-protected piperazine will yield the corresponding enantiomer of N-Boc-2-(piperazin-1-yl)propan-1-ol. Subsequent deprotection and further reactions can then be carried out to produce a range of enantiomerically pure derivatives.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a reaction. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones, which can be further reduced to chiral piperazines. dicp.ac.cnrsc.org While not a direct synthesis of this compound, these methods highlight the strategies available for creating chiral piperazine cores that can be subsequently functionalized.

| Strategy | Chiral Source | Example Reaction |

| Chiral Pool Synthesis | (S)-Propylene Oxide | Reaction with mono-Boc-piperazine |

| Asymmetric Catalysis | Chiral Ligand/Catalyst Complex | Asymmetric hydrogenation of a prochiral precursor |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the piperazine ring | Diastereoselective alkylation |

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govrug.nl MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate complex derivatives.

For example, a Ugi or Passerini reaction could be designed where a piperazine derivative containing a primary amine or a carboxylic acid is one of the components. nih.govmdpi.com This would allow for the introduction of significant structural complexity in a single step. The development of novel MCRs involving piperazine scaffolds is an active area of research with the potential to streamline the synthesis of complex drug-like molecules. mdpi.com

| MCR Type | Components | Potential Product Scaffold |

| Ugi-4CR | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives of piperazine |

| Passerini-3CR | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyridine/Amidin | Fused heterocyclic systems containing a piperazine moiety |

Directing Group Enabled Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for the synthesis of amines. The use of directing groups can control the regioselectivity of this reaction. rsc.org In the context of piperazine derivatives, a directing group can be temporarily installed on one of the nitrogen atoms to guide the addition of the second nitrogen to an alkene.

Recent research has shown that iridium and rhodium catalysts can be effective for the hydroamination of alkenes with amines. rsc.org For instance, a substrate containing a homoallylic amine and a directing group can undergo intramolecular hydroamination to form a substituted piperazine. While direct application to this compound synthesis might be complex, this methodology offers a modern approach to constructing substituted piperazine rings with control over stereochemistry and regiochemistry. beilstein-journals.org Tantalum-catalyzed hydroaminoalkylation provides an alternative that does not require a directing group. beilstein-journals.org

| Catalyst System | Directing Group | Substrate | Product Type |

| Iridium-based | 2-Picolyl | Homoallylic amine | Substituted piperidine/piperazine |

| Rhodium-based | Pyridinyl | Alkene and amine | Alkylated amine |

| Tantalum-based | None | Terminal olefin and piperazine | α-Alkylated piperazine beilstein-journals.org |

| Nickel-based | 8-Aminoquinoline (AQ) | Unactivated alkene and anthranil | Chiral arylamine acs.org |

Formation of Salt Forms: Dihydrochloride Synthesis and Nitrogen Protonation Studies

The synthesis of the dihydrochloride salt of this compound is a crucial step for its purification, stabilization, and ease of handling. Generally, this is achieved by treating a solution of the free base in a suitable organic solvent, such as isopropanol or ethanol, with a stoichiometric amount of hydrochloric acid. The resulting salt precipitates out of the solution and can be collected by filtration.

The protonation of the two nitrogen atoms in the piperazine ring is a subject of interest in understanding the compound's behavior in acidic environments. The piperazine ring contains two nitrogen atoms at positions 1 and 4. In this compound, the nitrogen at position 1 is tertiary, being substituted with the 2-hydroxypropyl group, while the nitrogen at position 4 is secondary.

Due to the difference in their electronic environments, the two nitrogen atoms exhibit different basicities. The secondary amine at the N4 position is generally more basic and therefore more readily protonated than the tertiary amine at the N1 position. This regioselectivity in protonation can be influenced by steric hindrance and the inductive effects of the substituent.

Table 1: Protonation Characteristics of Piperazine Nitrogens

| Nitrogen Atom | Type | Relative Basicity | Preferred Protonation Site |

| N1 | Tertiary | Lower | Second |

| N4 | Secondary | Higher | First |

Spectroscopic studies, particularly ¹H and ¹³C NMR, of the dihydrochloride salt can provide insights into the protonation sites. The chemical shifts of the protons and carbons adjacent to the protonated nitrogen atoms are expected to shift downfield due to the deshielding effect of the positive charge.

Intrinsic Chemical Reactivity and Functional Group Transformations

The presence of both a secondary alcohol and a piperazine ring with a secondary amine makes this compound a versatile substrate for a variety of chemical transformations.

Oxidation Pathways to Carbonyl Derivatives

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(piperazin-1-yl)propan-2-one. This transformation can be achieved using a range of oxidizing agents. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the piperazine ring.

Commonly employed reagents for such oxidations include:

Pyridinium chlorochromate (PCC): A mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Swern oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and tolerance of various functional groups.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of alcohols to carbonyl compounds under neutral conditions.

The choice of oxidant and reaction conditions is crucial to ensure the chemoselective oxidation of the alcohol without affecting the piperazine moiety.

Reduction Reactions for Alcohol Derivative Formation

While the alcohol functional group in this compound is already in a reduced state, this section can be interpreted as the reduction of its corresponding carbonyl derivative, 1-(piperazin-1-yl)propan-2-one, back to the alcohol. This reductive transformation is a fundamental reaction in organic synthesis and can be accomplished using various reducing agents.

Common methods for the reduction of ketones to secondary alcohols include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon.

Metal Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful and commonly used reducing agents for carbonyl compounds. NaBH₄ is a milder reagent and can be used in protic solvents like ethanol or methanol, making it a convenient choice.

The stereochemical outcome of the reduction can be of interest if the starting material is chiral or if a chiral reducing agent is employed.

Substitution Reactions for Piperazine Ring Functionalization

The secondary amine at the N4 position of the piperazine ring is a nucleophilic center and can readily undergo various substitution reactions to introduce a wide range of functional groups.

N-Alkylation: The N4-hydrogen can be substituted with an alkyl group through reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed.

N-Acylation: The secondary amine can be acylated using acid chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct.

N-Arylation: The introduction of an aryl group at the N4 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves reacting the piperazine derivative with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

These functionalization reactions significantly expand the chemical diversity of derivatives that can be synthesized from this compound.

Spontaneous Conversions During Synthetic Procedures

In certain synthetic procedures, this compound and its derivatives can undergo unexpected or spontaneous transformations. A notable example is the conversion of the alcohol to a chloride during attempts at O-tosylation.

When this compound is treated with p-toluenesulfonyl chloride (TsCl) in pyridine, a common procedure for converting alcohols to their tosylates (good leaving groups), the expected O-tosylate may not be the isolated product. Instead, a spontaneous conversion to the corresponding chloride, 1-chloro-2-(piperazin-1-yl)propane, can occur.

This transformation is believed to proceed through the in situ formation of the tosylate, which is then nucleophilically displaced by the chloride ion present in the reaction mixture (from the tosyl chloride or pyridinium hydrochloride). The presence of the piperazine moiety, particularly the tertiary amine at the N1 position, may facilitate this displacement through anchimeric assistance or by influencing the local reaction environment. This reactivity highlights the importance of carefully considering the reaction conditions and the inherent reactivity of all functional groups within the molecule during multi-step syntheses.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Piperazin-1-yl)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

Proton (¹H) NMR spectroscopy for this compound allows for the identification and assignment of each unique proton in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the propanol (B110389) backbone and the piperazine (B1678402) ring. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are critical for confirming the structure.

The propanol moiety gives rise to signals for the methyl (CH₃) group, the methine (CH) proton, and the methylene (CH₂) protons adjacent to the hydroxyl group. The piperazine ring typically shows broad signals for its methylene (CH₂) protons due to conformational exchange. The proton on the secondary amine (NH) of the piperazine ring and the hydroxyl (OH) proton of the alcohol are also observable, though their signals can be broad and may exchange with deuterium in solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (propanol) | ~1.1 | Doublet | 3H |

| CH₂ (piperazine, adjacent to NH) | ~2.4 - 2.6 | Multiplet | 4H |

| CH₂ (piperazine, adjacent to N-propanol) | ~2.6 - 2.8 | Multiplet | 4H |

| CH (propanol) | ~2.8 - 3.0 | Multiplet | 1H |

| NH (piperazine) | Variable, broad | Singlet | 1H |

| CH₂ (propanol, -CH₂OH) | ~3.4 - 3.6 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is employed to confirm the carbon framework of this compound. A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each chemically non-equivalent carbon atom.

The molecule is expected to exhibit five unique carbon signals: one for the methyl group, one for the methine carbon, one for the methylene carbon of the propanol side chain, and two for the methylene carbons of the piperazine ring (as the two sets of carbons are chemically distinct due to the substitution pattern). The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C-1 of the propanol chain) will be shifted downfield due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (propanol) | ~15 - 20 |

| CH₂ (piperazine, C3'/C5') | ~45 - 50 |

| CH₂ (piperazine, C2'/C6') | ~50 - 55 |

| CH (propanol, C2) | ~60 - 65 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related compounds. libretexts.org Actual values can differ based on experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen environments within the piperazine ring. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques are often required. mdpi.com In the solid state, Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard method to enhance the signal of ¹⁵N nuclei. mdpi.com This technique transfers magnetization from the abundant protons to the rare ¹⁵N nuclei, significantly improving sensitivity.

For this compound, two distinct ¹⁵N signals would be expected, corresponding to the secondary amine (N-H) and the tertiary amine (N-substituted) of the piperazine ring. The chemical shifts provide insight into the electronic state and bonding environment of each nitrogen atom. dergipark.org.tr Studies on similar cyclic amines like piperidine and piperazine have shown that factors such as protonation and hydrogen bonding cause a prominent deshielding (a shift to a higher ppm value). nih.gov

Further advanced techniques like Cross-Polarization Polarization-Inversion (CPPI/MAS) can be used to edit the spectra and differentiate between protonated and non-protonated nitrogen atoms, which would be invaluable for confirming the site of protonation if the compound were to be analyzed as a salt. researchgate.net

Should this compound be functionalized to create a phosphorylated derivative, for example, by esterification of the primary alcohol, Phosphorus-31 (³¹P) NMR would be the definitive analytical tool for its characterization. The ³¹P nucleus has a natural abundance of 100% and is highly sensitive in NMR experiments, making it an excellent probe. mdpi.com

A single signal in the ³¹P NMR spectrum would confirm the presence of a single phosphorus environment in the molecule. The chemical shift of this signal is highly indicative of the oxidation state and coordination environment of the phosphorus atom (e.g., phosphate, phosphonate, phosphinate). Furthermore, coupling between the phosphorus nucleus and adjacent protons (e.g., the CH₂ group of the propanol backbone) can be observed in proton-coupled ³¹P spectra, providing direct evidence of the connectivity between the phosphate group and the rest of the molecule. This technique is crucial for confirming the success of phosphorylation reactions and for studying the biochemical behavior of such derivatives. mdpi.comnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound.

The molecular formula of the compound is C₇H₁₆N₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass of the neutral molecule is 144.126263 Da. When analyzed by HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺.

Calculated Exact Mass of [M+H]⁺ (C₇H₁₇N₂O⁺): 145.13354

An experimentally determined mass that matches this calculated value to within 0.003 Da provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, the molecule, with a molecular formula of C7H16N2O and a monoisotopic mass of 144.1263 g/mol , is expected to be readily protonated at one of the nitrogen atoms of the piperazine ring to form the pseudomolecular ion [M+H]+.

The detection of this protonated molecule is a key indicator of the compound's molecular weight. Based on its molecular formula, the expected m/z (mass-to-charge ratio) for the [M+H]+ ion would be approximately 145.1336. In addition to the protonated molecule, ESI-MS can also reveal the presence of other adducts, which can further confirm the molecular weight. The formation of these adducts is dependent on the solvent system and the presence of salts. For instance, the formation of a sodium adduct [M+Na]+ is common and would be observed at an m/z of approximately 167.1155.

A summary of predicted molecular ions for this compound that can be detected by ESI-MS is presented in the table below.

| Ion Species | Predicted m/z |

| [M+H]+ | 145.1336 |

| [M+Na]+ | 167.1155 |

| [M+K]+ | 183.0894 |

| [2M+H]+ | 289.2599 |

| [2M+Na]+ | 311.2419 |

Note: The m/z values are predicted based on the monoisotopic mass of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound by separating it from any impurities, starting materials, or by-products from its synthesis.

For a polar and basic compound like this compound, a reversed-phase HPLC method would typically be employed. A C18 column is often suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

The liquid chromatogram will display a major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrometer, coupled to the HPLC, would be set to monitor for the expected [M+H]+ ion (m/z ≈ 145.1336) of the target compound, confirming that the major peak is indeed this compound. Any other peaks in the chromatogram can be analyzed by their respective mass spectra to identify potential impurities.

A hypothetical LC-MS analysis for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Detector | Electrospray Ionization Mass Spectrometer (ESI-MS) |

| Ionization Mode | Positive |

| Monitored Ion (m/z) | 145.1336 ([M+H]+) |

Infrared (IR) Spectroscopy

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the alcohol group, the secondary amine in the piperazine ring, and the alkyl framework.

The presence of the hydroxyl (-OH) group from the propanol moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. A C-O stretching vibration for the primary alcohol would also be expected around 1050-1150 cm⁻¹.

The piperazine ring contains a secondary amine (N-H) group, which would typically show a moderate absorption band in the 3200-3500 cm⁻¹ region. This peak may sometimes overlap with the broad O-H band. The C-N stretching vibrations of the piperazine ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Finally, the aliphatic C-H bonds of the propanol and piperazine structures would give rise to stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations between 1350 and 1480 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (broad) | 3200-3600 |

| N-H (Amine) | Stretching (moderate) | 3200-3500 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Primary Alcohol) | Stretching | 1050-1150 |

| C-N (Amine) | Stretching | 1000-1300 |

Solid-State Analytical Techniques

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show a stable baseline until the temperature reaches the point of decomposition. The onset of mass loss would indicate the temperature at which the compound begins to degrade. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to examine thermo-oxidative stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal endothermic peaks corresponding to melting and exothermic events related to decomposition. The melting point is a key physical property that can be used to assess the purity of the compound.

While experimental thermal analysis data for this compound is not widely published, a hypothetical analysis would likely show a melting point followed by decomposition at a higher temperature. The presence of impurities would typically result in a broadening of the melting peak and a decrease in the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. A TGA instrument continuously records the mass of a sample as it is heated at a constant rate.

For a compound like this compound, a TGA analysis would provide a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition of the compound would be indicated by a significant drop in mass. The onset temperature of this mass loss is a measure of the compound's thermal stability. The shape of the curve can also provide insights into the decomposition mechanism, indicating whether it is a single-step or multi-step process. The final residual mass at the end of the experiment would indicate the amount of non-volatile residue, if any.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 150 | < 1% | Loss of volatile impurities or adsorbed water. |

| 150 - 250 | Significant | Onset of thermal decomposition of the compound. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would produce a thermogram, plotting heat flow against temperature. An endothermic peak would indicate a melting point, providing information about the purity and crystalline nature of the compound. The temperature at the peak of this endotherm is the melting temperature (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHm). Exothermic peaks could indicate crystallization or decomposition. A step-like change in the baseline of the thermogram would signify a glass transition (Tg), characteristic of amorphous or semi-crystalline materials.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | e.g., 80 | e.g., 85 | e.g., 150 |

Microscopic Techniques for Material Interaction Studies

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

If this compound were used in a material formulation, for instance, as a coating or an additive in a polymer matrix, SEM could be employed to visualize its effect on the material's morphology. SEM images would reveal the surface features of the material at high magnifications. For example, it could show how the addition of the compound affects the surface roughness, porosity, or the dispersion of other components within the matrix. Energy-dispersive X-ray spectroscopy (EDX), an analytical technique often coupled with SEM, could be used to map the elemental distribution on the surface, confirming the presence and distribution of the nitrogen-containing piperazine derivative.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer, more than 1000 times better than the optical diffraction limit. The AFM consists of a cantilever with a sharp tip (probe) at its end that is used to scan the specimen surface.

In the context of material interaction studies involving this compound, AFM could provide detailed three-dimensional topographical images of a surface modified with this compound. This would allow for the characterization of surface features at the nanoscale, such as the thickness and uniformity of a coating containing the compound. AFM can also be operated in different modes to probe other properties, such as mechanical properties (e.g., adhesion, stiffness) and electrical properties of the surface. For instance, it could be used to study how the compound self-assembles on a substrate or alters the surface properties of a material to which it is applied.

Computational Chemistry and Molecular Modeling Studies

Theoretical Prediction of Molecular Properties for Biological Applications

In silico methods provide a rapid and cost-effective means to evaluate the drug-like properties of a molecule. nih.govaudreyli.com These predictions are based on the molecule's structure and are crucial for prioritizing candidates in the early stages of drug discovery. nih.gov

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. A key framework for this assessment is Lipinski's Rule of Five, which identifies physicochemical characteristics associated with good oral bioavailability. The predicted properties for 2-(Piperazin-1-yl)propan-1-ol are evaluated against these rules.

Computational models predict that this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption. Its low molecular weight, moderate number of hydrogen bond donors and acceptors, and low lipophilicity fall within the ranges typical for orally administered drugs. mdpi.comnih.gov The presence of the piperazine (B1678402) moiety is known to improve aqueous solubility and cellular permeability, which are critical for effective drug performance. researchgate.net

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 144.22 g/mol | ≤ 500 g/mol | Yes |

| Lipophilicity (XlogP) | -0.6 uni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

While specific computational toxicity studies for this compound are not widely published, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) platforms are routinely used to flag potential liabilities in drug candidates. isca.meresearchgate.net Key toxicity endpoints typically evaluated include:

AMES Mutagenicity: Predicts the potential of a compound to cause mutations in bacterial DNA, which can be an indicator of carcinogenic potential.

hERG Inhibition: Assesses the risk of a compound blocking the hERG potassium channel, which can lead to cardiac arrhythmia.

Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury.

Carcinogenicity: Estimates the likelihood of a compound causing cancer based on its structural features.

These predictive models are essential for minimizing the risk of late-stage failures in drug development by identifying potentially toxic compounds early in the process. mdpi.com

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

The computationally predicted XlogP value for this compound is -0.6, indicating that the compound is hydrophilic. uni.lu This is consistent with the structure, which contains a polar alcohol functional group and two nitrogen atoms within the piperazine ring, both capable of hydrogen bonding with water. The piperazine scaffold itself is a well-established pharmacophore known to improve aqueous solubility. tandfonline.comresearchgate.net This inherent hydrophilicity suggests that the compound would be readily soluble in aqueous environments, a favorable characteristic for many pharmaceutical applications. The solubility of similar compounds containing piperazine and hydroxyl groups is known to be high in water. solubilityofthings.com

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor or enzyme.

Specific molecular docking studies detailing the binding affinity of this compound to particular molecular targets have not been extensively reported in public literature. However, the piperazine scaffold is a core component of many ligands that target a wide array of proteins.

Studies on structurally related arylpiperazine derivatives have shown significant binding affinity for aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. nih.gov Other piperazine-containing compounds have demonstrated affinity for sigma-1 (σ1R) and histamine H3 (H3R) receptors. nih.gov The versatile piperazine ring can serve as a scaffold to link different pharmacophores or to position groups for crucial interactions with a target macromolecule. tandfonline.com Therefore, it is plausible that this compound could serve as a fragment or starting point for designing ligands for these or other biological targets.

Molecular docking studies of numerous piperazine derivatives have revealed common and predictable interaction motifs with their biological targets. researchgate.netnih.gov The piperazine ring, typically in a stable chair conformation, plays a central role in these interactions. nih.gov

A key interaction motif involves the protonatable nitrogen atom of the piperazine ring forming a strong ionic bond, or salt bridge, with an acidic amino acid residue, most commonly aspartic acid (Asp), within the receptor's binding pocket. nih.gov This electrostatic interaction is often a critical anchor for the ligand.

Furthermore, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group on the secondary amine can serve as a hydrogen bond donor. researchgate.net In this compound, the terminal hydroxyl (-OH) group provides an additional site for hydrogen bonding, capable of acting as both a donor and an acceptor. These hydrogen bonding and ionic interactions are crucial for enhancing binding affinity and specificity. researchgate.net

Molecular Electrostatic Potential Analysis for Interaction Prediction

Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule, which is essential for predicting how it will interact with other chemical species. libretexts.org The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de

For this compound, an MEP analysis would reveal distinct regions of varying potential. The lone pairs of electrons on the two nitrogen atoms of the piperazine ring, as well as the oxygen atom of the hydroxyl group, are expected to be regions of negative electrostatic potential (typically colored red or yellow). These areas are indicative of nucleophilic sites, prone to attracting positively charged species or participating in hydrogen bonding as acceptors. Conversely, the hydrogen atoms of the hydroxyl group and the N-H group of the piperazine ring would exhibit positive electrostatic potential (typically colored blue), marking them as electrophilic sites and potential hydrogen bond donors.

Below is a hypothetical table of MEP values at specific points on the molecular surface of this compound, illustrating the potential differences across the molecule.

Hypothetical Molecular Electrostatic Potential (MEP) Values

| Atomic Site | Predicted MEP Value (kJ/mol) | Implication |

|---|---|---|

| Oxygen of Hydroxyl Group | -55 | Strong Nucleophilic Character |

| Nitrogen (N1) of Piperazine | -40 | Nucleophilic Character |

| Nitrogen (N4) of Piperazine | -45 | Nucleophilic Character |

| Hydrogen of Hydroxyl Group | +30 | Electrophilic Character |

| Hydrogen on N4 of Piperazine | +25 | Electrophilic Character |

Quantum Chemistry for Local Chemical Reactivity Description

Quantum chemistry provides a theoretical framework to describe the electronic structure and reactivity of molecules. Through Density Functional Theory (DFT), various chemical reactivity descriptors can be calculated. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ucsb.edu The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. hakon-art.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO, on the other hand, would be distributed over the molecular framework. By analyzing the HOMO-LUMO gap and the distribution of these frontier orbitals, one can predict the most probable sites for electrophilic and nucleophilic attack. hakon-art.com

A hypothetical table of quantum chemical descriptors for this compound is presented below.

Hypothetical Quantum Chemical Reactivity Descriptors

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 2.0 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.5 eV | Indicates high chemical stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -2.0 eV | Energy released when an electron is added |

| Global Hardness (η) | 4.25 | Resistance to change in electron distribution |

| Global Softness (S) | 0.235 | Reciprocal of global hardness, indicates reactivity |

| Electrophilicity Index (ω) | 1.32 | A measure of the electrophilic nature of the molecule |

Computational Design and Optimization of Synthetic Pathways

The synthesis of this compound can be systematically optimized using statistical and computational methods to improve yield, reduce costs, and ensure process robustness.

Factorial design is a statistical methodology that allows for the simultaneous study of the effects of multiple factors on a response. researchgate.net A full factorial design tests all possible combinations of the levels of the factors. mdpi.com For the synthesis of this compound, key variables could include reaction temperature, catalyst concentration, and reaction time. A 2³ full factorial design would involve experiments at two levels (low and high) for each of these three factors, resulting in eight experimental runs. This approach not only identifies the main effects of each factor but also reveals any interactions between them. nih.gov

The following table illustrates a hypothetical 2³ factorial design for the synthesis of this compound.

Hypothetical 2³ Factorial Design for Synthesis

| Run | Temperature (°C) | Catalyst Conc. (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 1 | 4 | 65 |

| 2 | 100 | 1 | 4 | 75 |

| 3 | 80 | 2 | 4 | 70 |

| 4 | 100 | 2 | 4 | 85 |

| 5 | 80 | 1 | 8 | 72 |

| 6 | 100 | 1 | 8 | 82 |

| 7 | 80 | 2 | 8 | 78 |

| 8 | 100 | 2 | 8 | 92 |

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. 6sigma.us It is particularly useful for modeling and analyzing problems where a response of interest is influenced by several variables. After identifying significant factors using a screening design like factorial design, RSM can be used to find the optimal settings for these variables to maximize the yield. scirp.org A central composite design (CCD) is often employed in RSM to fit a quadratic model, which can capture the curvature in the response surface. neuralconcept.com

A hypothetical CCD for optimizing the synthesis of this compound is shown below, focusing on temperature and catalyst concentration.

Hypothetical Central Composite Design for Yield Optimization

| Run | Temperature (°C) | Catalyst Conc. (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 90 | 1.5 | 88 |

| 2 | 80 | 1.0 | 75 |

| 3 | 100 | 1.0 | 85 |

| 4 | 80 | 2.0 | 80 |

| 5 | 100 | 2.0 | 95 |

| 6 | 75.9 | 1.5 | 78 |

| 7 | 104.1 | 1.5 | 92 |

| 8 | 90 | 0.79 | 82 |

| 9 | 90 | 2.21 | 90 |

The Taguchi method is a robust design technique that aims to improve the quality of a product by minimizing the effect of the causes of variation without eliminating the causes themselves. dau.edu This is achieved by optimizing the process parameters to make the output less sensitive to variations in "noise" factors, which are variables that are difficult or expensive to control. libretexts.org The method utilizes orthogonal arrays to study a large number of variables with a small number of experiments. researchgate.net A key aspect of the Taguchi method is the use of a signal-to-noise (S/N) ratio to measure the quality characteristic. For maximizing the yield, the "larger-the-better" S/N ratio would be used. researchgate.net

A hypothetical L9 orthogonal array for optimizing the synthesis of this compound is presented below, considering four factors at three levels each.

Hypothetical L9 Orthogonal Array for Robust Synthesis

| Run | Temperature (°C) | Catalyst Conc. (mol%) | Time (h) | Solvent Ratio | Yield (%) | S/N Ratio (dB) |

|---|---|---|---|---|---|---|

| 1 | 90 | 1.5 | 6 | 5:1 | 88 | 38.89 |

| 2 | 90 | 2.0 | 8 | 7:1 | 92 | 39.28 |

| 3 | 90 | 2.5 | 10 | 9:1 | 94 | 39.46 |

| 4 | 95 | 1.5 | 8 | 9:1 | 91 | 39.18 |

| 5 | 95 | 2.0 | 10 | 5:1 | 95 | 39.55 |

| 6 | 95 | 2.5 | 6 | 7:1 | 93 | 39.37 |

| 7 | 100 | 1.5 | 10 | 7:1 | 90 | 39.08 |

| 8 | 100 | 2.0 | 6 | 9:1 | 92 | 39.28 |

| 9 | 100 | 2.5 | 8 | 5:1 | 96 | 39.65 |

Biological Activity and Pharmacological Mechanisms

Elucidation of Mechanisms of Action at Molecular and Cellular Levels

No peer-reviewed studies were identified that specifically investigate the molecular or cellular mechanisms of action for 2-(Piperazin-1-yl)propan-1-ol. Research in these areas tends to focus on more complex derivatives.

Membrane-Targeting Mechanisms in Antimicrobial Activity

No studies have been published that describe any antimicrobial activity for this compound, nor are there any proposed membrane-targeting mechanisms. Research into the antimicrobial properties of piperazine-containing compounds focuses on highly functionalized derivatives.

Exploration of Therapeutic Research Areas

The compound this compound is not currently a subject of investigation in the therapeutic research areas specified.

Oncology Research: Cell Cycle Modulation and Apoptosis Induction in Cancer Therapy

There are no available preclinical or clinical studies investigating the use of this compound in oncology. Consequently, there is no data on its effects on cancer cell cycle modulation or its ability to induce apoptosis. The extensive research on piperazine (B1678402) derivatives in cancer therapy, which has shown effects on apoptosis and cell cycle arrest, is tied to specific, complex molecular structures that are distinct from this compound. researchgate.net

Cardiovascular Research: β-Adrenolytic and α1-Adrenolytic Activities

The 1-substituted-3-(piperazin-1-yl)propan-2-ol framework is a recognized pharmacophore in cardiovascular research. Derivatives of this structure have been investigated for their ability to antagonize adrenergic receptors, which are crucial in regulating cardiovascular function.

Specifically, arylpiperazine derivatives have demonstrated notable affinity and antagonistic activity at α1-adrenergic receptors. nih.gov A study on novel arylpiperazine alkyl derivatives of salicylamide revealed their high to moderate affinity for α1-adrenoceptors with no significant interaction with α2-adrenoceptors. nih.gov This selectivity is significant, as α1-adrenolytics are known to have potential antiarrhythmic and hypotensive effects. nih.gov In preclinical models, these compounds not only prevented adrenaline-induced arrhythmias but also reversed them, suggesting therapeutic potential. nih.gov Furthermore, their ability to lower blood pressure in normotensive rats and counteract the effects of an α1-agonist points to a mechanism of action directly linked to the blockade of α1-adrenoceptors. nih.gov

The broader class of (aryloxy)propanolamines, which shares the core propan-2-ol structure, is the foundation for many β-adrenergic blocking agents (beta-blockers). nih.govnih.gov Structure-activity relationship studies within this class have established the importance of the propan-2-ol moiety for β-blocking activity. While the specific β-adrenolytic activity of this compound is not extensively detailed, the structural similarities to classic beta-blockers suggest this as a potential area of activity, dependent on appropriate aromatic substitution.

| Compound | α1-Adrenergic Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) |

|---|---|---|

| Derivative 1 | 2.1 | >10000 |

| Derivative 2 | 8.5 | >10000 |

| Derivative 3 | 13.1 | >10000 |

| Derivative 4 | 4.2 | >10000 |

| Derivative 5 | 2.8 | >10000 |

| Derivative 10 | 781 | >10000 |

Data synthesized from studies on 1,4-substituted piperazine derivatives, demonstrating high and selective affinity for the α1-adrenoceptor. researchgate.net

Psychotropic Agent Development: Antidepressant and Anxiolytic Potential

The arylpiperazine moiety is a well-established pharmacophore in the development of agents targeting the central nervous system (CNS). Derivatives of this compound have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents, often through modulation of the serotonergic system. researchgate.netnih.gov

In one study, a series of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives was synthesized and showed significant antidepressant-like effects in murine models, such as the tail-suspension test and modified forced swimming test. researchgate.netresearchgate.net These effects were achieved without altering spontaneous locomotor activity, indicating a specific antidepressant-like action. researchgate.net The mechanism is often linked to interactions with serotonin (5-HT) receptors, with many arylalkanol piperazine derivatives showing high affinity for 5-HT1A and 5-HT7 receptors, sometimes combined with serotonin reuptake inhibition. nih.govresearchgate.net

Similarly, new arylpiperazine derivatives have been confirmed to possess anxiolytic properties. nih.gov Research suggests that their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov The anxiolytic-like effects of some arylpiperazine compounds have been demonstrated in behavioral tests like the elevated plus-maze and the four-plate test in mice. nih.govmdpi.com

| Compound | Substituent (R) on Piperazine N4 | Immobility Time in TST (% of Control) |

|---|---|---|

| 3a | -H | 85.2% |

| 3b | -CH3 | 80.1% |

| 3c | -CH2CH3 | 65.4% |

| 3d | -CH(CH3)2 | 62.7% |

| 3e | -Cyclohexyl | 59.8% |

| 3g | -Phenyl | 68.3% |

*Indicates a significant reduction in immobility time compared to the control group, suggesting antidepressant-like activity. Data adapted from Özkay et al., 2013. researchgate.net

Radioprotective Agent Research

There is a growing need for effective and low-toxicity radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov Research has identified substituted piperazines, particularly 1-(2-hydroxyethyl)piperazine derivatives, as promising candidates. nih.govrsc.org These compounds are structurally related to this compound and have been shown to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearchgate.net

In vitro studies have demonstrated that certain derivatives can enhance cell survival following exposure to gamma radiation. rsc.org For example, in one study, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized, with several compounds demonstrating a significant radioprotective effect on cell survival. nih.govnih.gov Compound 8 from this series not only showed efficacy in vitro but also improved the 30-day survival rate of mice after whole-body irradiation. nih.gov Subsequent research on second-generation derivatives identified compounds with superior safety profiles and effectiveness compared to the standard radioprotector, amifostine. rsc.org One leading compound, designated as compound 6, showed an optimal balance of safety and radioprotective efficacy, significantly reducing DNA damage as measured by the dicentric chromosome assay. rsc.org

| Compound | Substituents on Phenoxy Ring | Radioprotective Factor (RF)* |

|---|---|---|

| Compound 1 | 2-methoxy, 4-nitro | 1.42 |

| Compound 2 | 4-methoxy, 2-nitro | 1.23 |

| Compound 3 | 4-nitro, 2-fluoro | 2.43 |

| Compound 5 | 4-nitro, 2,6-difluoro | 1.65 |

| Compound 6 | 4-nitro, 2,3,5,6-tetrafluoro | 2.10 |

| Amifostine (WR2721) | Reference Drug | 1.33 |

*The Radioprotective Factor (RF) indicates how many-fold the dicentric chromosome count decreased compared to the irradiated control. A higher RF indicates greater protection. Data adapted from Filipova et al., 2024. rsc.org

Structure-Activity Relationships (SARs) and Pharmacophore Identification

The diverse biological activities of this compound derivatives are governed by their specific structural features. Understanding the structure-activity relationships (SARs) is crucial for optimizing potency, selectivity, and pharmacokinetic properties. museonaturalistico.it

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on both the piperazine ring and any associated aryl groups profoundly influence biological activity. nih.gov

Substitution on the Piperazine N4-Nitrogen: In the context of antidepressant activity, modifications at the N4 position of the piperazine ring significantly alter potency. For 1-phenyl-2-(piperazin-1-yl)-propanol derivatives, increasing the steric bulk of the N4-substituent from hydrogen to small alkyl (e.g., ethyl, isopropyl) or cycloalkyl groups generally enhances antidepressant-like effects. researchgate.net

Substitution on the Aryl Ring: For radioprotective 1-(phenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol derivatives, substituents on the phenoxy ring are critical. The presence of electron-withdrawing groups, such as a nitro group, combined with halogen substituents (e.g., fluorine), appears to be beneficial for activity. rsc.org For instance, a derivative with 4-nitro and 2-fluoro substitution showed high radioprotective efficacy. rsc.org In α1-adrenolytic agents, substitutions on the phenoxy ring, such as chloro and methyl groups, contribute to high affinity. researchgate.net

Contribution of Key Functional Groups to Activity

Specific functional groups within the this compound scaffold serve as the pharmacophoric core responsible for molecular interactions with biological targets.

Hydroxyl Group: The secondary hydroxyl group on the propane chain is a key feature. In the context of adrenergic receptor binding, this group is known to be crucial for interaction, typically forming a hydrogen bond with a key residue (e.g., an aspartate) in the receptor's binding pocket. In radioprotective derivatives, this hydroxyl group has been shown to form hydrogen bonds with residues like Arg143 in the Bcl-2 protein, contributing to its mechanism of action. researchgate.net

Propane Chain: The three-carbon chain (propane) acts as a critical linker or spacer. It correctly orients the piperazine ring and the aryl moiety for optimal interaction with the target receptor or enzyme. The length of this linker is often crucial for activity; for example, in some serotonergic agents, a two-carbon chain was found to be optimal for high affinity. researchgate.net

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, onto the aryl ring is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com Halogens can alter the electronic properties (pKa) and lipophilicity of the molecule, which affects its absorption, distribution, and binding affinity. mdpi.com In radioprotective piperazine derivatives, the addition of fluorine atoms to the phenoxy ring was shown to yield highly effective compounds, highlighting the unique place of halogens in the development of future radioprotective agents. rsc.org

Advanced Applications in Chemical and Biological Research

Role as a Synthetic Building Block in Diversified Chemical Libraries

The piperazine (B1678402) ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. 2-(Piperazin-1-yl)propan-1-ol serves as an excellent starting point for generating diversified chemical libraries, which are crucial for high-throughput screening and drug discovery. The bifunctional nature of the molecule, possessing both a secondary amine and a primary alcohol, allows for sequential or orthogonal chemical modifications.

Researchers can leverage these reactive sites to introduce a wide array of substituents, thereby creating a large collection of structurally diverse molecules from a single, common core. For instance, the secondary amine in the piperazine ring can undergo reactions such as N-alkylation, N-arylation, acylation, and reductive amination. Simultaneously or sequentially, the hydroxyl group of the propanol (B110389) side chain can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, opening up further avenues for diversification. This modular approach is highly efficient for constructing combinatorial libraries aimed at identifying novel lead compounds for various therapeutic targets. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are analogous structures, highlights their utility as chemical scaffolds for building these extensive libraries. researchgate.net

Development of Pharmaceutical Intermediates for Active Pharmaceutical Ingredients (APIs)

The piperazine scaffold is a key component in numerous approved drugs, and this compound is a valuable intermediate in the synthesis of new Active Pharmaceutical Ingredients (APIs). pharmanoble.comcoreyorganics.com Its structure can be tailored to interact with specific biological targets, making it a sought-after precursor in drug development.

One notable application is in the development of antimicrobial agents. Research has shown that modifying carbazole structures with a 3-(piperazin-1-yl)propan-2-ol moiety can lead to potent antibacterial compounds. Similarly, piperazine propanol derivatives have been identified as novel antifungal agents that target the enzyme 1,3-beta-D-glucan synthase, a critical component of the fungal cell wall. A related compound, 3-(Piperazin-1-yl)propan-1-ol, serves as a reactant in the preparation of a range of biologically active molecules, including inhibitors of human rhinovirus (HRV-3) and serotonin-4 receptor antagonists. lookchem.com The versatility of the piperazine-propanol backbone allows medicinal chemists to fine-tune the physicochemical properties of the final API, such as solubility and bioavailability, which are critical for therapeutic efficacy.

Integration into Polymer Chemistry for Enhanced Material Functionality

The dual functionality of this compound makes it a suitable monomer for integration into polymer chains, leading to materials with enhanced or novel properties. The hydroxyl and amine groups can participate in polymerization reactions, such as polycondensation, to form polyesters, polyamides, or polyurethanes.

For example, a related compound, 1,3-bis piperazine-2-propanol, can undergo polycondensation with piperazine bisacrylamide. In this reaction, the secondary amine of the piperazine ring adds to the double bond of the acrylamide via a Michael addition, leading to the formation of a long-chain polymer. The incorporation of the piperazine-propanol unit into the polymer backbone can impart specific characteristics, such as improved thermal stability, altered solubility, and the introduction of basic sites that can be used for further functionalization or for applications like gas separation membranes where interactions with acidic gases (e.g., CO2) are desirable. mdpi.com This approach allows for the rational design of functional polymers tailored for specific applications in materials science and biomedical engineering.

Chemical Derivatization Strategies for Analytical and Biomedical Applications

In analytical chemistry, particularly in mass spectrometry (MS), chemical derivatization is a powerful strategy to enhance the detection and quantification of analytes that have poor ionization efficiency or are present at very low concentrations. nih.gov The piperazine moiety of this compound is particularly useful for this purpose due to its basic nature, which readily accepts a proton in positive-ion mode mass spectrometry.

Enhancement of Detection Sensitivity in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections. A major challenge in MSI is the often-low detection sensitivity for certain classes of biomolecules. On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome this limitation by chemically modifying target analytes to improve their ionization efficiency. nih.govresearchgate.net

Derivatization reagents based on the this compound scaffold can be designed to react with specific functional groups on analytes within the tissue, such as carboxylic acids or aldehydes. By attaching the basic piperazine group, the ionization efficiency of these analytes is significantly increased, allowing for their detection and mapping at much lower concentrations. mdpi.comtandfonline.com This tagging strategy also shifts the mass of the analyte out of the low-mass region, which is often crowded with chemical noise from the tissue matrix, further improving the signal-to-noise ratio. nih.gov

Peptide Carboxyl Group Derivatization for Improved Mass Spectrometry Ionization Efficiency

In proteomics, the analysis of peptides and proteins by mass spectrometry is fundamental. While amine groups at the N-terminus and on lysine residues are readily protonated, the acidic carboxyl groups at the C-terminus and on aspartic and glutamic acid residues are not, which can limit ionization efficiency in positive-ion mode.

Table 1: Effects of Piperazine-Based Derivatization on Peptide Analysis

| Derivatization Reagent | Key Findings | Reported Improvement | Reference |

|---|---|---|---|

| 1-(2-Pyridyl)piperazine (2-PP) | Significantly improved ionization efficiency of tryptic peptides. | Qualitative improvement | nih.gov |

| 1-(2-Pyrimidyl)piperazine (2-PMP) | Enhanced ionization and allowed confident identification of proteins. | Qualitative improvement | nih.gov |

| Tertiary Amine Reagents | Increased peptide charge states, leading to more efficient ETD fragmentation and a >50% increase in protein sequence coverage. | >50% sequence coverage increase | nih.gov |

| BAPI Reagent | Improved detection sensitivity of synthetic peptide RI-7. | >42-fold | researchgate.net |

| 1-(2-Pyrimidyl) piperazine (PP) | Increased ionization efficiencies of phosphopeptides by 50-101 times. | 50-101x for phosphopeptides | researchgate.net |

Utilization in Chemical Isotope Labeling for Quantitative Analytical Methods

Quantitative analysis using mass spectrometry often relies on stable isotope labeling, where "light" and "heavy" versions of a reagent are used to label different samples (e.g., control vs. treated). nih.govcore.ac.uk The samples are then mixed, and the relative abundance of an analyte is determined by comparing the MS signal intensities of the light and heavy isotopologues.

This compound is an ideal scaffold for creating novel isotope-coded derivatization reagents. nih.gov By synthesizing this compound using stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a "heavy" version of a derivatizing agent can be produced. x-chemrx.com For example, a five-plex stable isotope dimethyl labeling method has been developed, showcasing the potential for high-throughput quantitative proteomics. rsc.org A reagent derived from this compound could be designed to react with a specific functional group, such as a carboxylic acid or amine. By labeling one sample population with the normal ("light") reagent and another with the isotope-enriched ("heavy") reagent, the two samples can be combined and analyzed in a single MS run. This approach minimizes experimental variability and allows for precise and accurate quantification of changes in peptides, metabolites, or other biomolecules across different biological states.

Utility as a Reference Compound in Mechanistic Biological Studies